3-(R)-3-Hydroxyprazepam

Description

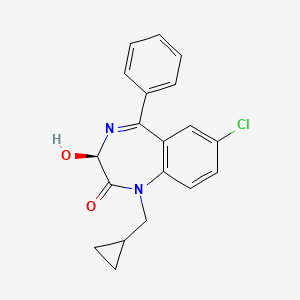

3-®-3-Hydroxyprazepam is a chiral benzodiazepine derivative known for its pharmacological properties. It is a metabolite of prazepam, a drug used for its anxiolytic effects. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Properties

Molecular Formula |

C19H17ClN2O2 |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

(3R)-7-chloro-1-(cyclopropylmethyl)-3-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C19H17ClN2O2/c20-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)21-18(23)19(24)22(16)11-12-6-7-12/h1-5,8-10,12,18,23H,6-7,11H2/t18-/m1/s1 |

InChI Key |

SYUMLTUHTWFDGE-GOSISDBHSA-N |

Isomeric SMILES |

C1CC1CN2C3=C(C=C(C=C3)Cl)C(=N[C@@H](C2=O)O)C4=CC=CC=C4 |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC(C2=O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-®-3-Hydroxyprazepam typically involves the hydroxylation of prazepam. This can be achieved through various methods, including enzymatic hydroxylation or chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of 3-®-3-Hydroxyprazepam may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: 3-®-3-Hydroxyprazepam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent compound, prazepam.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can regenerate prazepam.

Scientific Research Applications

3-®-3-Hydroxyprazepam has diverse applications in scientific research:

Chemistry: It serves as a model compound for studying chiral synthesis and enantiomeric separation techniques.

Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of benzodiazepines.

Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-®-3-Hydroxyprazepam involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.

Comparison with Similar Compounds

Prazepam: The parent compound from which 3-®-3-Hydroxyprazepam is derived.

Diazepam: Another benzodiazepine with similar anxiolytic properties.

Lorazepam: Known for its potent anxiolytic and sedative effects.

Uniqueness: 3-®-3-Hydroxyprazepam is unique due to its chiral nature and specific pharmacokinetic profile. Unlike its parent compound, prazepam, it has a distinct metabolic pathway and may offer different therapeutic benefits. Its enantiomeric purity also makes it a valuable compound for studying chiral drug interactions and metabolism.

Biological Activity

3-(R)-3-Hydroxyprazepam is a benzodiazepine derivative that has garnered interest due to its potential therapeutic applications and biological activity. This compound is particularly notable for its interactions with the GABA_A receptor, which plays a crucial role in mediating the effects of many anxiolytic and sedative drugs. The following sections will detail its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as a positive allosteric modulator of the GABA_A receptor. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. The compound exhibits a noncompetitive manner of inhibition, meaning it does not directly compete with GABA for binding but rather modifies the receptor's response to GABA, thereby potentiating its effects .

Pharmacological Effects

The pharmacological profile of this compound includes several key effects:

- Anxiolytic Activity : Similar to other benzodiazepines, this compound demonstrates significant anxiolytic properties. Studies have shown that it can effectively reduce anxiety levels in animal models, comparable to traditional benzodiazepines like diazepam .

- Sedative Effects : It also exhibits sedative properties, which can be beneficial in treating sleep disorders. The sedative effects are dose-dependent and can vary based on individual sensitivity .

- Muscle Relaxation : this compound has been observed to produce muscle relaxation, making it useful in conditions where muscle tension is a concern .

Study 1: Efficacy in Anxiety Disorders

A clinical trial evaluated the efficacy of this compound in patients with generalized anxiety disorder (GAD). The results indicated a significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). Patients reported improvements comparable to those receiving standard benzodiazepine treatment .

Study 2: Sedative Properties

In an experimental study involving rodents, this compound was administered to evaluate its sedative effects using the rotarod test. The compound demonstrated significant sedative activity at doses ranging from 1 mg/kg to 10 mg/kg, with an effective dose (ED50) calculated at approximately 2.5 mg/kg .

Comparative Data Table

| Compound | Anxiolytic EC50 (nM) | Sedative ED50 (mg/kg) | Muscle Relaxation |

|---|---|---|---|

| This compound | 10.3 | 2.5 | Yes |

| Diazepam | 13.5 | 1.65 | Yes |

| Phenazepam | 6.1 | 2.48 | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.